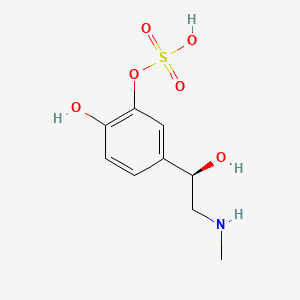

Epinephrine 3-sulfate

Description

Contextualizing Epinephrine (B1671497) 3-Sulfate within Catecholamine Metabolism Research

Epinephrine 3-sulfate is a sulfated derivative of the catecholamine epinephrine. In the broader context of catecholamine metabolism research, it represents a significant product of a major metabolic pathway known as sulfoconjugation. Catecholamines, a group of neurotransmitters and hormones that includes epinephrine, norepinephrine (B1679862), and dopamine (B1211576), are critical for regulating numerous physiological processes. researchgate.net Their metabolism has traditionally been understood to occur primarily through two enzymatic pathways: O-methylation by catechol-O-methyltransferase (COMT) and deamination by monoamine oxidase (MAO). ahajournals.orgamegroups.cn

However, research has illuminated sulfoconjugation as another crucial pathway for catecholamine inactivation and clearance. ahajournals.org This process involves the transfer of a sulfate (B86663) group to the catecholamine molecule, a reaction catalyzed by phenolsulfotransferase (PST) enzymes. nih.gov Among the catecholamines, dopamine exhibits the highest degree of sulfoconjugation. nih.gov The resulting sulfated compounds, such as this compound, are generally considered to be biologically inactive at vascular receptor sites. nih.gov

The sulfoconjugation of catecholamines, including epinephrine, serves several important functions. It can act as a storage mechanism, creating a pool of conjugated catecholamines that can potentially be converted back to their active forms through deconjugation. nih.gov This process also rapidly inactivates excess circulating catecholamines, thereby mitigating their physiological impact. nih.gov Due to their longer half-life compared to free catecholamines, sulfoconjugated forms can sometimes serve as more reliable markers of catecholamine release. nih.gov

Historical Perspectives on Sulfoconjugated Catecholamines Research

Historically, the focus of catecholamine metabolism research was predominantly on O-methylation and deamination, with the resulting metabolites like metanephrine (B195012) and vanillylmandelic acid being the primary subjects of investigation. ahajournals.org Sulfoconjugation was initially considered a minor pathway in the physiological metabolism of catecholamines. ahajournals.org

The recognition of the significance of sulfoconjugated catecholamines grew with the understanding of their role in certain physiological and pathological states. For instance, the measurement of catecholamine sulfates, particularly dopamine sulfate, led to new insights into conditions like paroxysmal hypertension. nih.gov This was partly because free dopamine is often rapidly sulfoconjugated and can be undetectable in plasma, making its sulfated form a better indicator of its release. nih.gov

Further research has solidified the importance of sulfation in determining the fate of both endogenous and exogenous phenolic compounds, including catecholamines. ahajournals.orgnih.gov Studies have demonstrated that a significant percentage of circulating catecholamines can exist in their sulfoconjugated forms. For example, during sustained exercise, approximately 52% of epinephrine was found to be sulfoconjugated. nih.gov More recently, research has begun to explore the utility of specific sulfated catecholamines, such as urinary epinephrine sulfate, as potential biomarkers for assessing cardiovascular risk in certain patient populations. nih.gov This evolution in understanding underscores the shift from viewing sulfoconjugation as a secondary metabolic route to recognizing it as a key determinant of catecholamine action and a valuable area of clinical and biochemical research. ahajournals.org

Detailed Research Findings

Recent research has further elucidated the biochemical and potential clinical significance of this compound and the broader process of catecholamine sulfoconjugation.

Metabolic Inactivity and Receptor Binding: Studies have consistently shown that sulfoconjugation of catecholamines results in a loss of their biological activity. Specifically, sulfated catecholamines, including this compound, have been found to be inactive at vascular receptor sites. nih.gov Research on human platelets demonstrated that sulfoconjugation led to a loss of competitive potency for [3H]yohimbine binding at α2-adrenoceptors and an inability to influence platelet aggregation, in contrast to their non-sulfated counterparts. cdnsciencepub.com This suggests that the addition of a sulfate group effectively prevents the molecule from binding to and activating these receptors.

Role as a Biomarker: The measurement of sulfoconjugated catecholamines has proven to be a valuable tool in clinical research. Due to their longer half-life compared to the rapidly cleared free catecholamines, sulfated forms can provide a more stable indication of catecholamine turnover. nih.gov For instance, dopamine sulfate is often used as a marker for dopamine release because free dopamine is so quickly conjugated. nih.gov

A recent metabolomics-based study highlighted the potential of urinary epinephrine sulfate as a biomarker for cardiovascular risk in patients with moderate-to-severe obstructive sleep apnea (B1277953) (OSA). nih.gov In this study, urinary epinephrine sulfate was identified as the most significantly altered metabolite in OSA patients compared to controls. nih.gov Its levels correlated with the severity of OSA, hypoxia-related indicators, and markers of arterial stiffness and long-term cardiovascular risk. nih.gov

Sulfoconjugation During Physiological Stress: Investigations into the response of sulfoconjugated catecholamines to physiological stress, such as exercise, have revealed specific patterns. During sustained, high-intensity exercise, while free epinephrine and norepinephrine levels increase significantly, the levels of their sulfoconjugated forms also change. nih.gov One study found that during such exercise, approximately 52% of circulating epinephrine and 35% of norepinephrine existed in their sulfoconjugated state. physiology.org However, only the increase in sulfoconjugated norepinephrine was statistically significant, suggesting a specificity in the sulfoconjugation response to this type of stress. nih.gov

Data Tables

Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₁₃NO₆S | hmdb.cahmdb.ca |

| Average Mass | 263.268 Da | hmdb.ca |

| Monoisotopic Mass | 263.046357843 Da | hmdb.ca |

| IUPAC Name | {2-hydroxy-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl}oxidanesulfonic acid | ebi.ac.uk |

| SMILES | CNCC@HC1=CC(O)=C(OS(O)(=O)=O)C=C1 | hmdb.ca |

| InChI | InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m0/s1 | hmdb.ca |

| Synonyms | Adrenaline sulfate, Epinephrine-3-O-sulfate, Epinephrine sulfoconjugate | hmdb.caebi.ac.uk |

Enzymes in Catecholamine Metabolism

| Enzyme | Function | Metabolic Pathway | Source |

| Tyrosine Hydroxylase | Converts tyrosine to DOPA | Catecholamine Synthesis | amegroups.org |

| Aromatic L-amino acid decarboxylase | Converts DOPA to dopamine | Catecholamine Synthesis | amegroups.cn |

| Dopamine β-hydroxylase | Converts dopamine to norepinephrine | Catecholamine Synthesis | amegroups.cn |

| Phenylethanolamine N-methyltransferase (PNMT) | Converts norepinephrine to epinephrine | Catecholamine Synthesis | amegroups.cn |

| Monoamine Oxidase (MAO) | Deaminates catecholamines | Catecholamine Degradation | amegroups.cn |

| Catechol-O-methyltransferase (COMT) | O-methylates catecholamines | Catecholamine Degradation | amegroups.cn |

| Phenolsulfotransferase (PST) | Transfers a sulfate group to catecholamines | Sulfoconjugation | ahajournals.orgnih.gov |

| Sulfatase | Hydrolyzes sulfate esters | Deconjugation | ahajournals.orgebi.ac.uk |

Compound Names Mentioned

3,4 dihydroxyphenylacetic acid (DOPAC)

3,4 dihydroxyphenylglycol (DHPG)

3-methoxy-4-hydroxymandelic acid

3-methoxy-4-hydroxyphenylglycol (MHPG)

3-methoxytyramine (3-MT)

Dopamine

Dopamine sulfate

Epinephrine

this compound

Homovanillic acid (HVA)

Metanephrine

Norepinephrine

Normetanephrine

Vanillylmandelic acid (VMA)

Structure

3D Structure

Properties

CAS No. |

84004-93-3 |

|---|---|

Molecular Formula |

C9H13NO6S |

Molecular Weight |

263.27 g/mol |

IUPAC Name |

[2-hydroxy-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-7(11)9(4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m0/s1 |

InChI Key |

UVOUYHHCKBJLOS-QMMMGPOBSA-N |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)OS(=O)(=O)O)O |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)OS(=O)(=O)O)O |

Origin of Product |

United States |

Enzymatic Formation and Biosynthesis of Epinephrine 3 Sulfate

Sulfotransferase Enzymes and Their Catalytic Mechanisms

The enzymatic sulfation of epinephrine (B1671497) is catalyzed by a family of enzymes known as sulfotransferases (SULTs). These enzymes facilitate the transfer of a sulfonate group from a universal donor molecule to the substrate, in this case, epinephrine.

Specific Sulfotransferase Isoforms (e.g., SULT1A3, SULT1C3) Implicated in Epinephrine Sulfation

The primary enzyme responsible for the sulfation of catecholamines, including epinephrine, is SULT1A3 , also known as the monoamine-preferring sulfotransferase. nih.govnih.gov This isoform exhibits a high affinity for dopamine (B1211576), epinephrine, and norepinephrine (B1679862). genecards.org SULT1A3 is predominantly found in extrahepatic tissues such as the gastrointestinal tract, platelets, lungs, kidneys, and the brain. uq.edu.aunih.gov Its expression is notably low in the adult liver but is present in the fetal liver. uq.edu.au The gene for SULT1A3 is located on chromosome 16p11.2. genecards.org A genomic duplication has resulted in a second, nearly identical gene, SULT1A4, which encodes the same protein. nih.gov

While SULT1A3 is the major player, other SULT isoforms may also contribute to epinephrine metabolism. The SULT1C family, for instance, has been investigated for its role in xenobiotic and endogenous compound metabolism. While information on the specific role of SULT1C3 in epinephrine sulfation is limited, it is known to catalyze the sulfation of various compounds. wikipedia.org SULT1C isoforms, including SULT1C2 and SULT1C4, have been shown to have some activity towards certain phenolic compounds, suggesting a potential, albeit likely minor, role in catecholamine metabolism under specific conditions. nih.gov

The catalytic mechanism of SULT1A3 involves the binding of both the sulfate (B86663) donor, PAPS, and the substrate, epinephrine, to the active site of the enzyme. Specific amino acid residues within the enzyme are crucial for binding both PAPS and the substrate, as well as for the catalytic transfer of the sulfonate group. nih.gov

Role of 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS) as Sulfate Donor

The universal sulfonate donor for all sulfotransferase-catalyzed reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS) . nih.gov PAPS is synthesized in the cytosol of cells from inorganic sulfate and ATP in a two-step enzymatic process. The availability of PAPS can be a rate-limiting factor for sulfation reactions. The general mechanism of sulfation involves the binding of PAPS and the substrate to the sulfotransferase, followed by the transfer of the sulfonate group to the substrate and the release of the sulfated product and 3'-phosphoadenosine 5'-phosphate (PAP). oup.com

Enzyme Kinetics and Substrate Specificity of Epinephrine Sulfation

The study of an enzyme's kinetics provides insights into its efficiency and affinity for its substrates. For SULT1A3, kinetic analyses have been performed using various substrates, revealing its preference for monoamines.

While specific kinetic parameters for epinephrine sulfation by human SULT1A3 are not always directly reported, studies on structurally similar compounds and broader substrate analyses provide valuable information. For instance, kinetic studies with the wild-type SULT1A3 enzyme have been conducted for substrates like phenylephrine, which shares structural similarities with epinephrine. For phenylephrine, the apparent Michaelis constant (Km), a measure of substrate affinity, was determined to be 10.22 ± 0.57 μM. nih.gov A lower Km value indicates a higher affinity of the enzyme for the substrate.

Comparative molecular field analysis (CoMFA) has been used to develop three-dimensional quantitative structure-activity relationship (QSAR) models to predict the Km values for a wide range of phenolic substrates of SULT1A3. nih.gov This type of analysis helps to understand the structural features of substrates that determine their binding affinity to the SULT1A3 active site. Such studies have included a diverse set of 95 compounds, including various phenols, catechols, and catecholamines. nih.gov

The catalytic efficiency of an enzyme is often expressed as the Vmax/Km ratio, where Vmax is the maximum reaction rate. Genetic variations (polymorphisms) in the SULT1A3 gene can lead to the expression of enzyme allozymes with altered kinetic properties, potentially affecting an individual's capacity to metabolize catecholamines. nih.govnih.gov

| Enzyme | Substrate | Apparent Km (μM) | Note |

|---|---|---|---|

| SULT1A3 (Wild-Type) | Phenylephrine | 10.22 ± 0.57 | Phenylephrine is structurally similar to epinephrine. |

| SULT1A3-R144C (Allozyme) | Phenylephrine | 26.99 ± 3.66 | Shows a lower affinity compared to the wild-type. |

| SULT1A3-N235T (Allozyme) | Phenylephrine | 207.00 ± 65.51 | Shows a significantly lower affinity compared to the wild-type. |

Biosynthetic Pathways Leading to Epinephrine 3-Sulfate Formation

The formation of this compound is an integral part of the metabolic pathways responsible for the inactivation and clearance of catecholamines.

Extraneuronal Catecholamine Metabolism Pathways

While neuronal uptake is a primary mechanism for clearing catecholamines from the synaptic cleft, extraneuronal uptake and subsequent metabolism are crucial for clearing circulating catecholamines from the bloodstream. nih.govyoutube.com This process occurs in various non-neuronal tissues, including the liver, kidneys, and gastrointestinal tract. nih.gov

Once taken up by extraneuronal tissues, catecholamines like epinephrine are rapidly metabolized by enzymes such as catechol-O-methyltransferase (COMT) and sulfotransferases, primarily SULT1A3. researchgate.net Sulfation is a particularly important pathway in the gastrointestinal tract, where it serves to inactivate both dietary monoamines and endogenously produced catecholamines. researchgate.net The resulting sulfate conjugates, such as this compound, are more water-soluble and are readily excreted in the urine. It has been shown that a significant proportion of circulating epinephrine and norepinephrine exists in their sulfated forms. nih.gov

Regulation of Sulfation Enzymes and Pathways

The expression and activity of sulfotransferase enzymes are subject to regulation by various factors, ensuring that the capacity for sulfation can adapt to changing physiological needs.

The expression of the human SULT1A3 gene is known to be inducible by glucocorticoids such as dexamethasone (B1670325) and prednisolone. nih.govresearchgate.net This induction is mediated through the glucocorticoid receptor and involves a specific glucocorticoid response element located in the 5'-flanking region of the SULT1A3 gene. nih.govresearchgate.net

Furthermore, SULT1A3 expression can be induced by its own substrate, dopamine. nih.gov This induction in neuronal cells involves a dopamine D1-NMDA receptor-coupled mechanism and has been shown to protect these cells from dopamine-induced toxicity. nih.gov This suggests a feedback mechanism where an excess of the substrate can upregulate its own metabolic pathway.

Metabolic Fate and Biological Inactivation Mechanisms of Epinephrine 3 Sulfate

Role of Epinephrine (B1671497) 3-Sulfate as an Inactivated Catecholamine Metabolite

Epinephrine 3-sulfate is primarily recognized as an inactivated metabolite of epinephrine. The process of sulfoconjugation, where a sulfate (B86663) group is attached to the epinephrine molecule, serves as a key mechanism for biological inactivation. This modification significantly alters the compound's chemical properties, rendering it unable to effectively bind to its target adrenergic receptors and elicit a physiological response.

Research provides direct evidence that sulfoconjugation renders catecholamines inactive as beta-receptor ligands nih.gov. All catecholamines are eventually broken down into inactive substances that are then excreted in the urine nih.gov. Epinephrine sulfate is classified as a drug metabolite and a waste product, underscoring its role as a biologically inert end-product of epinephrine metabolism.

Enzymatic Hydrolysis of this compound (e.g., Arylsulfatases)

While sulfation is a primary route for the inactivation and excretion of epinephrine, the sulfate group can be removed through enzymatic hydrolysis, a reaction catalyzed by a class of enzymes known as sulfatases. Specifically, arylsulfatases are responsible for cleaving the sulfate ester bond in compounds like this compound, liberating free epinephrine and an inorganic sulfate ion.

Arylsulfatases are found in various tissues throughout the body and play a role in the metabolism of a wide range of sulfated compounds. The hydrolysis of this compound back to its active form is generally not considered a major pathway under normal physiological conditions. However, the presence of these enzymes suggests a potential for the regeneration of active epinephrine from its sulfated conjugate, which could have physiological implications in specific cellular contexts or pathological states. For instance, renal cleavage of epinephrine sulfate has been suggested as a potential source of urinary epinephrine nih.gov.

The activity of arylsulfatases can be influenced by various factors, including pH and the presence of inhibitors. For example, arylsulfatase A is inhibited by phosphate (B84403) wikipedia.org. While detailed kinetic studies specifically on the hydrolysis of this compound by various arylsulfatase isoforms are limited, the general action of these enzymes on sulfated catecholamines is a recognized metabolic process.

Excretion Pathways of this compound in Biological Systems

The primary route of elimination for this compound from the body is through renal excretion. The increased water solubility of the sulfated metabolite, compared to the parent compound, makes it readily filterable by the kidneys and excreted in the urine.

Following its formation, primarily in the liver and other tissues, this compound is transported via the bloodstream to the kidneys. Here, it undergoes glomerular filtration and is subsequently eliminated in the urine. Studies on the renal handling of catecholamines have shown that the kidneys play a significant role in their clearance from circulation nih.govnih.gov. The excretion of epinephrine and its metabolites, including sulfate conjugates, is a well-established pathway for terminating their biological activity drugbank.com.

| Urinary Metabolites of Epinephrine | Typical 24-hour Urinary Excretion in Adults |

| Epinephrine | < 20 mcg medscape.com |

| Metanephrine (B195012) | Varies by laboratory |

| Vanillylmandelic acid (VMA) | Varies by laboratory |

| This compound | Contributes to the total pool of excreted sulfated catecholamines. |

Analytical Methodologies for Research on Epinephrine 3 Sulfate

Research Synthesis Approaches for Epinephrine (B1671497) 3-Sulfate and Related Analogs

The synthesis of epinephrine 3-sulfate for research purposes is a multi-step chemical process that requires careful control of reaction conditions to ensure the correct isomeric product. A common and effective approach involves the selective sulfation of a protected epinephrine precursor.

A widely adopted synthetic route begins with the preparation of adrenalone, a ketone precursor to epinephrine. Adrenalone is then sulfated, typically at the meta-hydroxyl group, using a sulfating agent such as a pyridine-sulfur trioxide complex in an anhydrous pyridine solvent at an elevated temperature. This reaction yields the sulfated ketone intermediate. The subsequent and final step is the reduction of the ketone group to a hydroxyl group. This is achieved using a reducing agent like sodium borohydride in a dry pyridine environment, which results in the formation of epinephrine 3-O-sulfate.

Following the synthesis, purification of the product is paramount to remove unreacted reagents, byproducts, and any other catecholamine isomers that may have formed. A common and effective purification technique is ion-exchange chromatography. This method separates molecules based on their net charge, which is particularly useful for isolating the charged sulfated catecholamines from their non-sulfated counterparts. To further ensure the removal of any trace amounts of free catecholamines, adsorption chromatography using aluminum oxide can be employed. The purity of the final product is often confirmed by recrystallization.

This synthetic and purification strategy is not only applicable to this compound but can also be adapted for the synthesis of related analogs, such as norepinephrine (B1679862) 3-sulfate and dopamine (B1211576) 4-sulfate, by using the appropriate starting materials. The successful synthesis and purification are foundational for subsequent analytical studies and for its use as a reference standard in various assays.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of this compound from complex biological matrices and for assessing its purity after synthesis. High-performance liquid chromatography (HPLC) is the most prominent technique, often coupled with various detectors for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common mode used for the analysis of this compound and other catecholamine sulfates. In this technique, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase.

A prevalent method for the determination of sulfoconjugated catecholamines involves isocratic RP-HPLC coupled with electrochemical detection (ECD) nih.govoup.com. This detection method is highly sensitive for electroactive compounds like catecholamines and their metabolites. The mobile phase often consists of a buffer to control pH and an ion-pairing reagent to improve the retention and separation of the charged sulfate (B86663) conjugates on the C18 column sielc.com. For instance, a mobile phase containing monopotassium phosphate (B84403) and acetonitrile can be used with a C18 column for the assay of epinephrine sulfonate sielc.com. The United States Pharmacopeia (USP) also outlines HPLC methods for epinephrine analysis, which can be adapted for its sulfated form, often employing a C18 ligand on a spherical silica gel support sielc.com.

The sample preparation for HPLC analysis of biological fluids like plasma and urine typically involves a solid-phase extraction (SPE) step to remove interfering substances and concentrate the analytes of interest nih.gov. The reproducibility of these HPLC methods is generally high, with low coefficients of variation, and they demonstrate good linearity over a range of concentrations oup.comnih.gov.

| Parameter | Typical Value/Condition | Source |

| Stationary Phase | C18 (Reversed-Phase) | sielc.com |

| Mobile Phase | Buffered aqueous solution with organic modifier (e.g., methanol, acetonitrile) and often an ion-pairing reagent. | sielc.com |

| Detection | Electrochemical Detection (ECD), UV Detection | nih.govoup.comsielc.com |

| Sample Preparation | Solid-Phase Extraction (SPE) for biological samples. | nih.gov |

Micellar Liquid Chromatography Approaches

Micellar liquid chromatography (MLC) presents an alternative to traditional RP-HPLC for the separation of catecholamines and their metabolites wikipedia.orglongdom.org. This technique utilizes a mobile phase containing a surfactant, such as sodium dodecyl sulfate (SDS), at a concentration above its critical micelle concentration (CMC) longdom.org. The micelles in the mobile phase create a "pseudo-stationary phase" that can interact with analytes, influencing their retention and separation longdom.org.

One of the key advantages of MLC is its ability to directly analyze complex biological samples, such as urine, with minimal sample pretreatment—often just dilution and filtration nih.gov. This is due to the solubilizing power of the micelles, which can handle the matrix components that would otherwise interfere with the analysis nih.gov.

For the analysis of catecholamines, a C18 column is typically used with a mobile phase consisting of an SDS solution buffered to a specific pH, sometimes with the addition of a small amount of an organic modifier like methanol or propanol to fine-tune the separation nih.govchromatographyonline.com. Detection is often achieved using amperometry, which provides high sensitivity for these electroactive compounds nih.gov. MLC methods have been validated and shown to be rapid, eco-friendly, and reliable for the routine analysis of catecholamines in clinical settings nih.gov.

| Parameter | Typical Value/Condition | Source |

| Stationary Phase | C18 | nih.gov |

| Mobile Phase | Aqueous solution of a surfactant (e.g., Sodium Dodecyl Sulfate) above CMC, buffered pH, and a small percentage of organic modifier. | nih.govchromatographyonline.com |

| Detection | Amperometry | nih.gov |

| Sample Preparation | Direct injection after dilution and filtration for biological samples. | nih.gov |

Integration with Mass Spectrometry for Structural Confirmation

For unambiguous identification and structural confirmation, as well as highly sensitive quantification, HPLC is often coupled with mass spectrometry (MS), a technique known as liquid chromatography-mass spectrometry (LC-MS). When combined with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and is a powerful tool in the analysis of this compound.

In LC-MS/MS analysis of catecholamines and their metabolites, the sample is first separated by HPLC, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source as it is a soft ionization technique suitable for polar and thermally labile molecules like this compound. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. This approach significantly enhances the signal-to-noise ratio and provides high specificity.

LC-MS/MS methods have been developed for the simultaneous determination of epinephrine and its metabolites in various biological matrices google.com. These methods are characterized by their high sensitivity, with limits of quantitation often in the picogram per milliliter range, and the ability to handle complex samples with minimal interference thermofisher.com. The use of isotopically labeled internal standards, such as epinephrine-d3, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response google.com.

Spectroscopic Techniques for Characterization and Detection

Spectroscopic techniques are vital for the structural characterization of synthesized this compound and for its detection in various analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shift of each proton is indicative of its electronic environment, and the coupling patterns (splitting of signals) reveal which protons are adjacent to each other. For this compound, ¹H NMR can be used to confirm the presence of the catechol ring protons, the protons on the ethylamine side chain, and the methyl group protons.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its functional group and bonding environment. This is particularly useful for confirming the presence of the aromatic carbons, the carbons of the side chain, and the methyl carbon.

To definitively establish the position of the sulfate group on the catechol ring, various 2D NMR techniques are invaluable. For instance, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can show correlations between protons and carbons that are two or three bonds apart. This would allow for the unambiguous assignment of the sulfate group to the 3-position by observing correlations between the protons on the aromatic ring and the carbon atom to which the sulfate group is attached. The combination of ¹H and ¹³C NMR data, along with 2D correlation experiments, provides a complete and detailed picture of the molecular structure of this compound, confirming the success of its synthesis and purity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used for the structural elucidation and quantification of compounds.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrational and rotational transitions. This results in a unique spectrum that acts as a molecular "fingerprint." For epinephrine and its derivatives, IR spectroscopy can identify key functional groups. The presence of the sulfate group (S=O and S-O stretches) in this compound would produce characteristic absorption bands that are absent in the spectrum of the parent epinephrine molecule. While specific IR spectra for this compound are not readily available in foundational literature, the principles of IR spectroscopy allow for its structural characterization. slideshare.net Fourier-transform infrared (FT-IR) spectroscopy is a commonly used method to obtain such spectra. researchgate.netchemrevlett.com

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is employed for the quantitative analysis of compounds by measuring their absorption of UV or visible light. The absorption is dependent on the electronic structure of the molecule. For epinephrine, the electronic absorption spectra are recorded over a range of 220-320 nm. scielo.br The parent compound, epinephrine, exhibits absorption maxima at approximately 200 nm, 228 nm, and 280 nm in an acidic mobile phase. sielc.com Another study identified the maximum absorption of epinephrine at a wavelength of 283 nm. scielo.br The specific absorption maxima for this compound may differ slightly due to the electronic effects of the sulfate group on the catechol ring chromophore. The technique is often coupled with high-performance liquid chromatography (HPLC) for the quantification of epinephrine and its related substances. sielc.com

| Compound | UV Absorption Maxima (λmax) |

| Epinephrine | 200 nm, 228 nm, 280 nm sielc.com |

| Epinephrine | 283 nm scielo.br |

Fluorescence-Based Detection Methods

Fluorescence spectroscopy is a highly sensitive detection method based on the ability of a molecule to absorb light at a specific wavelength and emit it at a longer wavelength. While epinephrine itself has native fluorescence, various methods have been developed to enhance its detection, which can be adapted for its metabolites like this compound.

One approach involves the use of nanoparticles to enhance the fluorescence signal. A sensitive and selective fluorescent method was developed for epinephrine detection utilizing Fe3O4 nanoparticles coated with 3-aminopropyltriethoxysilane (APTS). chemicalbook.com This method demonstrated high extraction efficiency from aqueous solutions and biological samples like urine. chemicalbook.com

Another novel fluorescence-sensing platform for epinephrine detection utilizes a ceramic-based miniature biosensor. foodb.ca This system can be based on an enzymatic reaction (using laccase or tyrosinase) or an enzyme-free system that relies on the formation of a fluorescent complex between Fe²⁺ ions and epinephrine molecules. foodb.ca These methods offer high sensitivity with detection limits in the nanomolar range. foodb.ca

| Detection System | Analyte | Limit of Detection (LOD) | Reference |

| Fe3O4-APTS Nanoparticles | Epinephrine | 0.038871 μg/L | chemicalbook.com |

| Enzyme-free (Fe²⁺ complex) | Epinephrine | 0.14 nM | foodb.ca |

| Laccase Biosystem | Epinephrine | 2.10 nM | foodb.ca |

| Tyrosinase Biosystem | Epinephrine | 2.07 nM | foodb.ca |

Circular Dichroism (CD) for Enantiomeric Purity Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. Epinephrine is a chiral compound, with the L-(-)-enantiomer being the biologically active form, while the D-(+)-form is considered an impurity. researchgate.net

CD detection can be coupled with an achiral HPLC method to determine the enantiomeric purity of epinephrine. researchgate.netscielo.br This HPLC-UV-CD approach allows for the simultaneous analysis of the compound's concentration (via UV detection) and its enantiomeric composition (via CD detection). researchgate.netscielo.br The CD signal's magnitude and sign are directly related to the enantiomeric composition of the sample. researchgate.net This method has been shown to be effective in detecting the D-(+) enantiomer at levels as low as 1% of the total epinephrine composition. slideshare.netresearchgate.net The principle of this technique is directly applicable to the analysis of chiral metabolites like this compound, allowing for the assessment of its enantiomeric purity in biological and pharmaceutical samples.

A key parameter in this analysis is the g-factor, which is the ratio of the CD signal (ΔA) to the total absorbance (A) and is used to determine the enantiomeric purity of a chiral substance. researchgate.net

Electrochemical Detection and Sensing Platforms

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds like epinephrine and its metabolites. These techniques are typically based on the oxidation of the catechol moiety.

Various modified electrodes have been developed to enhance the sensitivity and selectivity of epinephrine detection. These include nitrogen-doped three-dimensional porous graphene modified electrodes and L-glutamic acid functionalized graphene nanocomposite modified glassy carbon electrodes. These sensors can distinguish the electrochemical signals of epinephrine from common interfering substances such as ascorbic acid and uric acid.

The analysis of epinephrine and its related impurities, including epinephrine sulfonic acid, is also described in the U.S. Pharmacopeia (USP) monograph for Articaine Hydrochloride and Epinephrine injection. sielc.com This method utilizes HPLC with amperometric detection in Direct Current (DC) mode with a Glassy Carbon (GC) working electrode. sielc.com This approach provides a reliable platform for the quantification of epinephrine-related impurities.

| Electrode/Platform | Analyte | Linear Range | Limit of Detection (LOD) |

| Nitrogen Doped Porous Graphene | Epinephrine | 1.0 μM - 1.0 mM | 0.67 μM |

| L-Glutamic Acid Functionalized Graphene | Epinephrine | 1x10⁻⁷ M - 1x10⁻³ M | 3x10⁻⁸ M |

| K₂Fe₄O₇ Modified Glassy Carbon Electrode | Epinephrine | 2 μM - 260 μM | 0.27 μM |

| Laponite Clay-Modified Graphene Inkjet-Printed Electrode | Epinephrine | Not Specified | 0.26 µM |

Method Validation Parameters in Research (e.g., Limits of Detection, Linearity)

Validation of analytical methods is crucial to ensure their accuracy, precision, and reliability for research purposes. Key validation parameters include the limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.

Limits of Detection (LOD) and Quantitation (LOQ) The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For epinephrine sulfonate, an HPLC-UV method reported an LOD of 0.104 μg·mL⁻¹ and an LOQ of 0.520 μg·mL⁻¹.

Linearity Linearity refers to the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. An HPLC assay for epinephrine sulfonate demonstrated a good linear relationship (R² = 0.9998) in the concentration range of 0.520-12.480 μg·mL⁻¹. An achiral HPLC-UV-CD method for epinephrine enantiomer analysis also showed excellent linearity (r² = 0.9999) over the entire range of possible D-(+) enantiomer compositions. researchgate.net

The table below summarizes validation parameters from various analytical methods developed for epinephrine and its sulfonated forms.

| Method | Analyte | Linearity Range | R² / r² | LOD | LOQ |

| HPLC-UV | Epinephrine Sulfonate | 0.520 - 12.480 μg·mL⁻¹ | 0.9998 | 0.104 μg·mL⁻¹ | 0.520 μg·mL⁻¹ |

| Achiral HPLC-UV-CD | D-(+) Epinephrine | 0 - 100% | 0.9999 | 1.0% | 3.1% |

| Spectrophotometry | Adrenaline | 1.1704x10⁻⁴ - 1.1704x10⁻³ M | - | 3.5267x10⁻⁶ M | 2.8200x10⁻⁵ M |

| HILIC-ICP-AES | Epinephrine-V(V) complex | 20 - 800 ng·mL⁻¹ | - | 5.7 ng·mL⁻¹ | - |

Research on the Role of Epinephrine 3 Sulfate As a Metabolic Indicator and Biomarker

Investigating Associations with Systemic Metabolic Alterations

Epinephrine (B1671497) is a primary hormone in the "fight-or-flight" response, mobilizing energy by increasing blood glucose levels and influencing various metabolic processes. wikipedia.orgverywellmind.com The process of sulfation is a key pathway for inactivating epinephrine, and alterations in the levels of epinephrine 3-sulfate can reflect changes in the rate of epinephrine secretion and metabolism.

This compound as a Biomarker in Specific Biological Contexts (e.g., Obstructive Sleep Apnea)

A significant area of research has highlighted the potential of urinary this compound as a biomarker for obstructive sleep apnea (B1277953) (OSA). nih.gov OSA is a condition characterized by repeated airway obstruction during sleep, leading to intermittent hypoxia and sympathetic nervous system activation. nih.gov

In a metabolomics-based study, urinary epinephrine sulfate (B86663) was identified as a key metabolite that showed a significant difference in concentration between patients with moderate-to-severe OSA and control subjects. nih.gov It demonstrated a strong ability to discriminate between these groups, with an area under the curve (AUC) of 0.883 in ROC analysis. nih.gov

Crucially, higher levels of epinephrine sulfate were found to be statistically correlated with the severity of OSA and its associated physiological insults. nih.gov It also showed a significant association with an increased Framingham cardiovascular risk score, suggesting its potential as a predictive biomarker for adverse cardiovascular events in OSA patients. nih.gov

| Indicator | Correlation Coefficient (r) | p-value |

|---|---|---|

| Apnea-Hypopnea Index (AHI) | 0.685 | <0.0001 |

| Oxygen Desaturation Index (ODI) | 0.743 | <0.0001 |

| Arterial Augmentation Index | 0.361 | 0.031 |

| Framingham Cardiovascular Risk | 0.375 | 0.024 |

Interrelationships with Other Catecholamine Metabolites in Research Studies

Epinephrine is part of a broader class of compounds known as catecholamines, which also includes norepinephrine (B1679862) and dopamine (B1211576). nih.gov The metabolism of these neurotransmitters is complex, involving several enzymes and resulting in a variety of metabolites that are excreted in the urine. nih.govuclahealth.org Understanding the relationship between this compound and these other metabolites is crucial for interpreting its clinical significance.

The primary pathways for catecholamine degradation involve the enzymes catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). nih.govdrugbank.com These enzymes convert epinephrine and norepinephrine into metabolites such as metanephrine (B195012), normetanephrine, and ultimately vanillylmandelic acid (VMA). uclahealth.orgtesting.com Dopamine is metabolized to homovanillic acid (HVA). uclahealth.orgtesting.com

Sulfation represents an alternative but significant pathway for catecholamine inactivation. nih.gov Research comparing free and sulfated catecholamines in arterial and venous blood has shown that while epinephrine is actively sulfated in peripheral tissues like the forearm, there is no evidence of similar sulfation or deconjugation of norepinephrine in the same tissues. nih.gov This suggests distinct regulatory mechanisms for the sulfation of different catecholamines, making this compound a specific marker of epinephrine turnover rather than general sympathetic activity, which also involves norepinephrine.

| Parent Catecholamine | Key Metabolites |

|---|---|

| Epinephrine | Metanephrine, Vanillylmandelic Acid (VMA), this compound |

| Norepinephrine | Normetanephrine, Vanillylmandelic Acid (VMA), 3,4-dihydroxyphenylglycol (B133932) (DHPG) |

| Dopamine | Homovanillic Acid (HVA), 3-Methoxytyramine, 3,4-dihydroxyphenylacetic acid (DOPAC) |

Modulation of Endogenous Catecholamine Dynamics by Sulfation Processes

Sulfation is a major mechanism for modulating the biological activity of catecholamines. This process, catalyzed by sulfotransferase enzymes, attaches a sulfate group to the catecholamine molecule, rendering it inactive and more water-soluble for easier excretion by the kidneys. drugbank.comnih.gov

Studies measuring catecholamine levels in arterial and venous blood of the human forearm have provided direct evidence of this process. nih.gov These studies observed a significant decrease (average of 46%) in the concentration of free epinephrine in venous blood compared to arterial blood. nih.gov Concurrently, there was a significant increase (average of 37%) in the concentration of sulfated epinephrine. nih.gov This demonstrates that peripheral tissues, most likely skeletal muscle, actively take up free epinephrine from the circulation and convert it into epinephrine sulfate, thereby clearing the active hormone. nih.govnih.gov This process is crucial for terminating the physiological actions of epinephrine after its release and maintaining homeostasis.

Research into its Role in Stress Response Mechanisms

Epinephrine is the quintessential hormone of the acute stress response, released from the adrenal medulla to prepare the body for "fight or flight". nih.govclevelandclinic.org This release triggers a cascade of physiological changes, including increased heart rate, blood pressure, and glucose mobilization. wikipedia.orgverywellmind.com While the actions of free epinephrine during stress are well-documented, the role of its sulfated conjugate is linked to the termination and regulation of this response.

The rapid release of epinephrine during a stressful event necessitates an efficient mechanism for its inactivation once the stressor is removed. Sulfation serves as a key pathway for this clearance. drugbank.com The formation of this compound effectively removes active epinephrine from circulation, helping the body return to its pre-stressed state. verywellmind.com Therefore, measuring levels of this compound in conjunction with free epinephrine could provide a more complete picture of the dynamics of the stress response, reflecting both the magnitude of the initial catecholamine release and the efficiency of its subsequent inactivation.

Investigation of Metabolic Pathway Alterations

Elevated levels of this compound can be an indicator of underlying alterations in metabolic pathways, particularly those involving hormone and sulfate metabolism. nih.gov Research using non-targeted metabolomic analysis in patients with moderate-to-severe OSA has identified significant changes in several metabolic pathways. nih.gov These included pyrimidine (B1678525) metabolism, vitamin B6 metabolism, and, notably, hormone and sulfate metabolism. nih.gov

The finding that epinephrine sulfate was the most significantly altered metabolite in this context suggests that the chronic stress state induced by OSA leads to a high rate of epinephrine turnover. nih.gov This high turnover places increased demand on the sulfation pathway, potentially impacting the availability of sulfate donors and the activity of sulfotransferase enzymes. Investigating these pathway alterations is critical for understanding the systemic consequences of conditions characterized by chronic sympathetic activation and for identifying novel therapeutic targets.

Emerging Research Frontiers and Future Directions in Epinephrine 3 Sulfate Studies

Exploration of Novel Enzymatic and Non-Enzymatic Formation Pathways

The primary pathway for the formation of epinephrine (B1671497) 3-sulfate is through enzymatic sulfonation. This reaction is catalyzed by a supergene family of enzymes known as sulfotransferases (SULTs). nih.govresearchgate.net These enzymes facilitate the transfer of a sulfonate group from the universal donor, 3´-phosphoadenosine-5´-phosphosulfate (PAPS), to the epinephrine molecule. xenotech.comnih.gov

Enzymatic Pathways: In humans, SULT1A3 has been identified as the principal enzyme responsible for the sulfation of catecholamines, including epinephrine. nih.govnih.govnih.gov SULT1A3 is predominantly found in the gastrointestinal tract and liver, playing a crucial role in the presystemic metabolism of orally administered catecholamines and related compounds. researchgate.net Studies involving purified SULT1A3 allozymes have demonstrated its high affinity and catalytic efficiency for dopamine (B1211576), epinephrine, and norepinephrine (B1679862). nih.gov The existence of multiple SULT isoforms with overlapping substrate specificities suggests that other SULTs may also contribute to epinephrine sulfation in various tissues, representing an area for further exploration. nih.govoup.com

Non-Enzymatic Pathways: The potential for non-enzymatic formation of epinephrine 3-sulfate is a largely unexplored frontier. Research on epinephrine itself has shown it can undergo non-enzymatic oxidation, a process influenced by factors like transition metals (e.g., iron and copper) and pH. nih.gov Epinephrine can also "autoxidize," especially in alkaline conditions. nih.gov While these studies focus on oxidation rather than sulfation, they open the possibility that under specific physiological or pathological conditions characterized by high oxidative stress or altered ionic environments, non-enzymatic reactions could contribute to the modification of epinephrine, potentially including sulfation. Future research is needed to investigate whether direct non-enzymatic sulfonation of epinephrine can occur and what its physiological relevance might be.

Table 1: Key Enzymes in Epinephrine Sulfation

| Enzyme Family | Specific Isoform | Primary Location | Role in Epinephrine Metabolism |

| Sulfotransferases (SULTs) | SULT1A3 | Gastrointestinal Tract, Liver | Main enzyme responsible for the sulfation of catecholamines, including epinephrine. nih.govnih.govnih.gov |

| Sulfotransferases (SULTs) | Other SULTs (e.g., SULT1A1, SULT1E1) | Various Tissues | Potential secondary roles in epinephrine sulfation; exhibit broad and overlapping substrate specificities. nih.govoup.com |

Advanced Analytical Techniques for Comprehensive Profiling

Accurate and sensitive measurement of this compound and related catecholamine metabolites is essential for understanding their dynamics. Due to their polar nature and low concentrations in biological matrices, advanced analytical techniques are required.

The current gold standard for the analysis of catecholamines and their metabolites is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . researchgate.net This technique offers high sensitivity, specificity, and throughput. researchgate.net Recent advancements include:

Ultra-High Performance Liquid Chromatography (UPLC-MS/MS): This method uses columns with smaller particle sizes to achieve faster and more efficient separations compared to traditional HPLC. waters.com

Reversed-Phase Chromatography: While challenging for polar molecules, methods have been developed using specialized columns (e.g., Pentafluorophenyl - PFP) and ion-pairing reagents (e.g., 1-heptanesulfonate) to improve retention and separation of catecholamines on reversed-phase systems. waters.comshimadzu.comantecscientific.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the retention of very polar compounds like catecholamines, though it can sometimes be challenging to implement. waters.comshimadzu.com

Sample Preparation: Effective sample preparation is critical to remove interferences and concentrate the analytes. Modern approaches include automated on-line solid-phase extraction (SPE) and various microextraction techniques, such as dispersive liquid–liquid microextraction (DLLME). researchgate.netnih.gov Mixed-mode SPE, which combines different retention mechanisms (e.g., cation exchange and reversed-phase), has proven effective in producing clean extracts with high analyte recovery. waters.com

Other analytical methods that have been applied to catecholamine analysis include Gas Chromatography-Mass Spectrometry (GC/MS) , which requires chemical derivatization to make the analytes volatile, and fluorescence spectroscopy , which offers high sensitivity but may have lower specificity than mass spectrometry. chemrevlett.com

Table 2: Comparison of Analytical Techniques for Catecholamine Metabolite Profiling

| Technique | Principle | Advantages | Challenges |

| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection. researchgate.net | High sensitivity, high specificity, high throughput. researchgate.net | Matrix effects, challenges with retaining polar molecules. waters.com |

| GC/MS | Separation by gas chromatography after chemical derivatization, followed by mass-based detection. | High chromatographic resolution. | Requires derivatization, which can be complex and introduce variability. |

| Fluorescence Spectroscopy | Measures fluorescence of analytes after excitation with light. chemrevlett.com | Very high sensitivity. chemrevlett.com | Potential for interference from other fluorescent compounds, lower specificity than MS. |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. nih.gov | High separation efficiency, small sample volume. | Lower sensitivity compared to LC-MS/MS. researchgate.net |

Systems Biology and Multi-Omics Approaches in Catecholamine Sulfation Research

To gain a holistic understanding of this compound metabolism, researchers are turning to systems biology and multi-omics approaches. These strategies integrate data from different biological layers—genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of cellular and physiological processes. fwlaboratory.orgresearchgate.net

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Advanced mass spectrometry-based metabolomics platforms can simultaneously quantify epinephrine, its precursor norepinephrine, and its various metabolites, including this compound, metanephrine (B195012), and vanillylmandelic acid. drugbank.comnih.gov This provides a direct snapshot of the metabolic state and the flux through the sulfation pathway.

Transcriptomics: By analyzing the complete set of RNA transcripts, researchers can quantify the expression levels of SULT genes (e.g., SULT1A3) in different tissues and under various conditions. nih.gov This can reveal how physiological stimuli, disease states, or drug treatments regulate the enzymatic machinery responsible for epinephrine sulfation.

Proteomics: This approach allows for the large-scale analysis of proteins, including the SULT enzymes themselves. Proteomics can be used to quantify the abundance of SULT1A3 and other isoforms, identify post-translational modifications, and study protein-protein interactions that may regulate enzymatic activity. mdpi.comnih.gov

Integrating these multi-omics datasets can help construct predictive models of catecholamine metabolism. researchgate.net For example, by combining data on genetic variants in SULT1A3 (genomics), its mRNA expression levels (transcriptomics), SULT1A3 protein abundance (proteomics), and levels of this compound (metabolomics), researchers can build a detailed model of how an individual's genetic makeup influences their capacity for epinephrine sulfation.

Unraveling the Precise Regulatory Mechanisms of this compound Metabolism

The formation of this compound is a tightly regulated process influenced by multiple factors, from gene expression to substrate availability. While it is known that sulfation is a key metabolic pathway, the specific mechanisms that control its rate and extent are still being uncovered. nih.govoup.com

Genetic Regulation: A primary regulatory mechanism involves genetic polymorphisms in the genes encoding sulfotransferases. Single nucleotide polymorphisms (SNPs) in the SULT1A3 gene can lead to the expression of enzyme variants (allozymes) with altered catalytic activity or stability. nih.govnih.gov These genetic differences can result in significant interindividual variation in the ability to sulfonate epinephrine, potentially influencing responses to stress and catecholamine-based drugs. nih.govoup.com

Hormonal and Transcriptional Regulation: The expression of SULT enzymes is subject to hormonal control. For instance, glucocorticoids have been shown to induce the expression of the human SULT1A3 gene through a glucocorticoid receptor-mediated mechanism. nih.gov This is particularly relevant as glucocorticoids and epinephrine are both released during the stress response, suggesting a coordinated system for regulating both the synthesis and metabolism of catecholamines. nih.govmdpi.com

Substrate and Cofactor Availability: The rate of sulfation is also dependent on the local concentrations of the substrate, epinephrine, and the universal sulfonate donor, PAPS. nih.gov The biosynthesis of epinephrine itself is regulated by hormonal and neural stimuli that control the expression and activity of its synthesizing enzyme, phenylethanolamine N-methyltransferase (PNMT). nih.govnih.gov The availability of PAPS, which is synthesized from inorganic sulfate (B86663) and ATP, can also be a rate-limiting factor for sulfonation reactions. xenotech.com

Development of Research Models for Studying this compound Dynamics

To investigate the complex dynamics of this compound in vivo and in vitro, researchers are developing and utilizing a range of experimental and computational models.

In Vitro Models:

Recombinant Enzymes: Using purified recombinant SULT1A3 allozymes allows for detailed kinetic analysis of epinephrine sulfation without confounding factors from other cellular components. nih.gov This approach is crucial for characterizing the effects of genetic polymorphisms on enzyme function.

Cell-Based Assays: Stably transfected cell lines, such as HEK293 cells engineered to express specific SULT isoforms, provide a cellular context to study metabolism and transport of sulfated products. nih.gov Neuroblastoma cell lines (e.g., SK-N-MC) are also used to study the interplay between different catecholamine metabolic pathways. nih.gov

In Vivo Models:

Animal Models: Animal models, such as pigs and rodents, are used to study systemic hemodynamics and metabolic responses to epinephrine administration. nih.gov The development of knockout mice lacking specific SULT isoforms (e.g., Sult1a3) would be invaluable for definitively establishing the role of that enzyme in epinephrine metabolism in vivo. nih.gov

In Silico and Computational Models:

Table 3: Research Models for this compound Studies

| Model Type | Example(s) | Application |

| In Vitro | Purified recombinant SULT1A3 enzymes; HEK293 or SK-N-MC cell lines. nih.govnih.gov | Kinetic analysis of enzymatic reactions; study of cellular metabolism and transport. |

| In Vivo | Porcine models for hemodynamic studies; knockout mouse models. nih.govnih.gov | Investigation of systemic metabolism, clearance, and physiological effects. |

| In Silico | Mathematical and computational PK/PD models. nih.govresearchgate.net | Simulating metabolic dynamics; predicting patient-specific responses to epinephrine. |

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying Epinephrine 3-Sulfate in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) with electrochemical detection is widely used. Mobile phases often combine acidic aqueous buffers (e.g., acetic acid at pH 3.4) with ion-pairing agents like sodium 1-heptanesulfonate to improve retention and resolution . Validation should include sensitivity (limit of detection ≤1 ng/mL), precision (CV <5%), and recovery rates (85–115%) using spiked plasma/serum samples.

- Data Interpretation : Compare retention times and peak areas against certified reference standards. Account for matrix effects by normalizing against internal standards (e.g., deuterated analogs).

Q. How is this compound synthesized, and what are the critical purity criteria?

- Synthesis Protocol : Sulfation of epinephrine using sulfotransferase enzymes (e.g., SULT1A3) in vitro, followed by purification via solid-phase extraction. Reaction conditions (pH 7.4, 37°C) and co-factors (3'-phosphoadenosine-5'-phosphosulfate, PAPS) must be optimized for yield .

- Purity Assessment : Use nuclear magnetic resonance (NMR) to confirm sulfation at the 3-hydroxyl group. Purity thresholds (>98%) are validated via mass spectrometry and absence of residual solvents (e.g., acetonitrile) in HPLC traces.

Q. What are the primary metabolic pathways of this compound in humans?

- Methodology : Radiolabeled tracer studies (e.g., ³H or ¹⁴C isotopes) in hepatocyte cultures or perfused liver models. Monitor metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

- Key Findings : this compound is primarily excreted renally, with minor hepatic glucuronidation. Compare metabolic stability across species (e.g., rat vs. human microsomes) to predict pharmacokinetics.

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor affinity be resolved?

- Contradiction Analysis : Discrepancies in binding assays (e.g., β-adrenergic vs. sulfotransferase interactions) may arise from assay conditions (pH, temperature) or receptor isoform specificity. Replicate studies using standardized protocols (e.g., radioligand binding assays at 25°C) and cross-validate with computational docking simulations .

- Recommendations : Conduct meta-analyses of published affinity constants (Kd) and apply statistical tests (e.g., ANOVA) to identify outliers. Control for batch-to-batch variability in compound purity.

Q. What experimental designs are optimal for studying this compound’s transport mechanisms in vitro?

- Model Systems : Use polarized cell monolayers (e.g., Caco-2 or MDCK cells) to assess apical/basolateral transport. Measure uptake kinetics (Michaelis-Menten parameters) under varying pH gradients (5.5–7.4) .

- Advanced Techniques : siRNA knockdown of putative transporters (e.g., OATP1A2) to confirm functional roles. Compare results with in vivo perfusion studies in rodents to validate translational relevance.

Q. How can researchers address gaps in understanding the compound’s stability under physiological conditions?

- Stability Protocols : Incubate this compound in simulated gastric/intestinal fluids (USP guidelines) and human plasma at 37°C. Monitor degradation via LC-MS/MS and calculate half-life (t1/2).

- Data Synthesis : Integrate stability data with pharmacokinetic models (e.g., compartmental analysis) to predict bioavailability. Highlight inconsistencies between accelerated stability tests (e.g., 40°C/75% RH) and real-world conditions .

Q. What strategies improve the reproducibility of this compound’s pharmacological studies?

- Standardization : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish raw datasets (e.g., NMR spectra, HPLC chromatograms) in public repositories like Zenodo.

- Collaborative Frameworks : Use multi-center validation studies to minimize lab-specific biases. Pre-register protocols on platforms like Open Science Framework to enhance transparency .

Methodological Resources

- Literature Synthesis : Organize findings into conceptual categories (e.g., "Analytical Methods," "Transport Mechanisms") using tools like Zotero or Mendeley. Prioritize peer-reviewed studies indexed in PubMed/Google Scholar, excluding non-academic sources (e.g., ) .

- Experimental Replication : Reference USP/EP monographs for assay validation criteria. For kinetic studies, use GraphPad Prism to fit data to non-linear regression models (e.g., one-site binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.